molecular formula C10H11NO B015705 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 4424-80-0

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B015705
CAS No.: 4424-80-0
M. Wt: 161.2 g/mol
InChI Key: HRVRAYIYXRVAPR-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: is a heterocyclic organic compound with the molecular formula C10H11NO It is a member of the benzazepine family, characterized by a seven-membered ring containing nitrogen

Scientific Research Applications

Chemistry: : 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is used as an intermediate in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Medicine: : This compound is explored for its potential use in developing pharmaceuticals, particularly as a scaffold for designing drugs targeting neurological and cardiovascular diseases .

Industry: : It is used in the synthesis of fine chemicals and as a building block in the production of various industrial chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 2-aminoacetophenone: One common method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters.

    Polyphosphoric Acid Method: Another method involves the use of polyphosphoric acid.

Industrial Production Methods:

Industrial production methods for 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo various substitution reactions, including nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

    1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Similar structure with a methyl group substitution.

    2,3,5,6-Tetrahydro-3-benzazocin-4(1H)-one: Another heterocyclic compound with a similar ring structure.

    1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one: Contains an additional nitrogen atom in the ring.

Uniqueness:

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one is unique due to its specific ring structure and the presence of a ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVRAYIYXRVAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289960
Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-80-0
Record name 4424-80-0
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Record name 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
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Synthesis routes and methods I

Procedure details

To 10 L of methanesulfonic acid in a 22 L 3-neck flask equipped with an overhead stirrer, a temperature probe, nitrogen inlet and reflux condenser was added 2.6 Kg (18.61 mol) of phosphorus pentoxide. An additional 1.6 L of methanesulfonic acid was used to wash all the phosphorus pentoxide into the vessel. The mixture was heated at 90° C. for 2.5 hours then cooled to 50° C. using an ice bath and treated with 2.00 Kg (12.41 mol) of 1-tetralone oxime in several portions over 15 minutes. The mixture was heated at 63° C. for 10 minutes then slowly heated to 80° C. and kept at 80° C. for 3 hours, The reaction mixture was pumped into 70 L of ice then treated slowly with 11.25 L of 50% aqueous sodium hydroxide over 90 minutes at such a rate so as to maintain the temperature below 28° C. The mixture was filtered and 4 L of the filtrate was used to rinse the vessel. The wet cake (pink) was washed with 8 L of water then suction dried for 45 minutes then transferred to two trays and dried under vacuum at 40° C. for 2 days to give 1.9 Kg (11.79 mol, 95%) of product. 1H NMR (250 MHz,CDCl3): 2.24 (m,2H), 2.38 (t,6 Hz,2H), 2.82 (t,6 Hz,2H), 7.03 (d,8 Hz,1H), 7.13 (m,1H), 7.24 (m,2H), 8.63 (br s,1H).
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2.6 kg
Type
reactant
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Quantity
1.6 L
Type
reactant
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2 kg
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reactant
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11.25 L
Type
reactant
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[Compound]
Name
ice
Quantity
70 L
Type
solvent
Reaction Step Six
Yield
95%

Synthesis routes and methods II

Procedure details

To 3,4-dihydro-2H-naphthalen-1-one oxime (5 g, 31 mmol), PPA (50 g) was added and the mixture was heated at 120° C. for 4.5 hrs. While hot the mixture was quenced in a slurry of ice and water and vigorously stirred until a precipitate formed. The precipitate was filtered and rinsed with water to yield 1,3,4,5-tetrahydrobenzo[b]azepin-2-one (3.1 g). MS [M+H]+: 162.0; tR=1.76 min. (method 1)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium azide (25 g, 370 mmol) in water (13 mL) and chloroform (160 mL) is cooled to 0° C. and treated dropwise with concentrated sulfuric acid (11 mL). Stirring is continued for 30 min and the layers separated. The organic layer is dried over anhydrous sodium sulfate, filtered, and α-tetralone (20 g, 137 mmol) is added in one protion with stirring. The resulting solution is heated at 40° C. and concentrated sulfuric acid (38 mL) is added dropwise to maintain the internal temperature at 40-45° C. and stirring continued for 1 h, then cooled to 20° C. and poured into a sepratory funnel. The bottom layer is added dropwise with stirring to ise water (900 mL). The resulting solids are collected by filtration, and dried in vacuo at 40° C. to give 19.7 g of an off-white solid (89%), mp 139-140° C.; MS (ESI+) m/z 162 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
89%

Synthesis routes and methods IV

Procedure details

A mixture of 1.0 g (6.2 mmole) of 1-tetralone oxime and 10 g polyphosphoric acid was heated at 105° for 1 hr. The warm mixture was poured into 100 mL water with stirring. The pH was carefully adjusted to 6-7 by addition of solid sodium bicarbonate and the mixture was extracted with 60 mL ethyl ether. The organic phase was washed with 10 mL saturated sodium chloride, dried (MgSO4) and concentrated under reduced pressure. The residue was recrystallized from ether/hexane to give 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one, 0.682 g, m.p. 141-142°.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 2
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 3
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 4
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 5
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Reactant of Route 6
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Customer
Q & A

Q1: What are the different synthetic methods available for the preparation of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one derivatives?

A1: One reported method involves a two-step process. First, a 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters is performed. This step yields γ-(o-aminophenyl)butyric acid esters after acid hydrolysis. Second, these esters are heated to 180°C, leading to the formation of this compound derivatives [].

Q2: How does the substitution at the 1-position of the this compound ring system affect its conformational dynamics?

A2: Studies using variable-temperature 1H nuclear magnetic resonance spectroscopy show that the presence of substituents at the 1-position of the this compound ring system significantly influences the energy barrier to ring inversion. Specifically, bulky substituents can lead to steric interactions with the peri hydrogen atom, affecting the ring's flexibility and preferred conformation [, ].

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